molecular formula C18H21ClO3 B4978208 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene

Cat. No.: B4978208
M. Wt: 320.8 g/mol
InChI Key: SHNDPSZJYFPNMW-UHFFFAOYSA-N
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Description

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of chlorinated aromatic ethers. This compound is characterized by the presence of a chloro group, two ethoxyphenoxy groups, and two methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene can be achieved through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenol and 2-ethoxyphenol.

    Etherification: The first step involves the etherification of 2,3-dimethylphenol with 2-ethoxyphenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate compound.

    Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group at the desired position on the benzene ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. Industrial production also involves the use of advanced purification techniques, such as distillation and crystallization, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction of the chloro group can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used under basic or neutral conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

    Substitution: Products include hydroxylated, aminated, or alkylated derivatives.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include dechlorinated hydrocarbons.

Scientific Research Applications

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene: Similar structure with a methoxy group instead of an ethoxy group.

    1-chloro-4-[2-(2-phenoxy)ethoxy]-2,3-dimethylbenzene: Lacks the ethoxy group, having only a phenoxy group.

    1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]benzene: Lacks the dimethyl groups on the benzene ring.

Uniqueness

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene is unique due to the presence of both ethoxyphenoxy and dimethyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-4-20-17-7-5-6-8-18(17)22-12-11-21-16-10-9-15(19)13(2)14(16)3/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDPSZJYFPNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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